molecular formula C15H19N3O B1428140 N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline CAS No. 1282846-64-3

N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline

Cat. No. B1428140
M. Wt: 257.33 g/mol
InChI Key: GWNWTZAMKYCZOQ-UHFFFAOYSA-N
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Description

“N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline” is a chemical compound with the CAS Number: 1282846-64-3 . The molecular weight of this compound is 257.34 g/mol . It is a white crystalline solid.

Scientific Research Applications

Electroluminescence and Light Emitting Diodes (LEDs)

Compounds related to N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline, like N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline, have been utilized in the field of electroluminescence. These compounds undergo cyclometalation with platinum to produce tetradentate bis-cyclometalated platinum(II) complexes. These complexes exhibit high luminescence and have been used in the fabrication of organic light-emitting diode (OLED) devices. The emission spectrum of these complexes covers from blue to red regions, making them suitable for diverse applications in display and lighting technologies (Vezzu et al., 2010).

Metal Coordination and Ligand Flexibility

Some derivatives of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline, like N,N-bis-(3-carbomethoxy-5-methylpyrazol-1-yl)methyl aniline, showcase structural flexibility and the ability to coordinate with multiple metals. This property is crucial for the synthesis of complex metal-organic frameworks and coordination compounds, which have applications in catalysis, magnetic materials, and gas storage (Daoudi et al., 2002).

Anticancer and Antiviral Activities

Derivatives of N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline, such as ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives, have been synthesized and shown inhibitory effects against lung cancer cell lines. These findings highlight the potential of these compounds in designing new anticancer drugs (Shen et al., 2012).

Fluorescent Chemosensors

Certain aniline derivatives, when integrated with structures like benzimidazole and anthracene/pyrene, exhibit selectivity and sensitivity towards specific metal ions, such as Al3+. These compounds can be used as chemosensors for detecting metal ions in various environments, including biological systems (Shree et al., 2019).

Corrosion Inhibition

Studies have shown that certain pyrazole derivatives can act as effective corrosion inhibitors for metals like steel in acidic environments. This property is valuable in industrial applications where metal preservation is crucial (Chadli et al., 2020).

properties

IUPAC Name

N-(oxan-4-ylmethyl)-3-pyrazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-3-14(16-12-13-5-9-19-10-6-13)11-15(4-1)18-8-2-7-17-18/h1-4,7-8,11,13,16H,5-6,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNWTZAMKYCZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=CC(=CC=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxan-4-ylmethyl)-3-(1H-pyrazol-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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